![molecular formula C15H21N3O4 B14378222 Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- CAS No. 88576-97-0](/img/structure/B14378222.png)
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- is a compound with the molecular formula C15H21N3O4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a phenylamino carbonyl group and an L-leucyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- typically involves the reaction of ethyl glyoxylate with aniline derivatives, catalyzed by bismuth salts. This method is efficient and environmentally friendly, as it uses mild, non-toxic reagents and produces water as the only byproduct . The reaction conditions generally include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenylamino carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets are still under investigation, but it is believed to influence protein synthesis and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylglycine: A similar compound with a phenyl group attached to the glycine moiety.
N,N-Dimethylglycine: Another derivative of glycine with two methyl groups attached to the nitrogen atom.
N-(4-Hydroxyphenyl)glycine: A glycine derivative with a hydroxyphenyl group.
Uniqueness
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- is unique due to the presence of both a phenylamino carbonyl group and an L-leucyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88576-97-0 |
|---|---|
Formule moléculaire |
C15H21N3O4 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)8-12(14(21)16-9-13(19)20)18-15(22)17-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,21)(H,19,20)(H2,17,18,22)/t12-/m0/s1 |
Clé InChI |
FVOKZQDAILJTJG-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


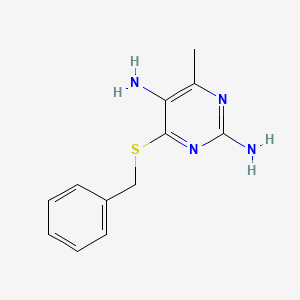
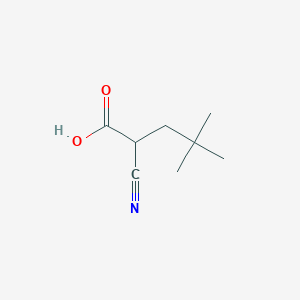

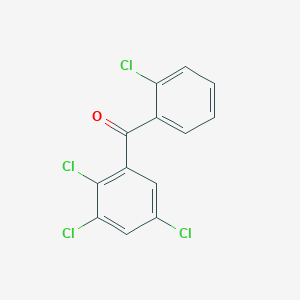
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
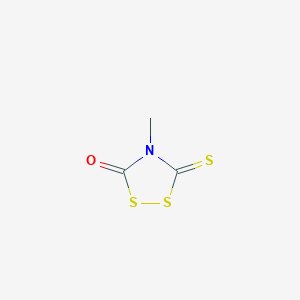
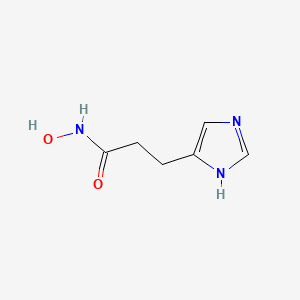
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
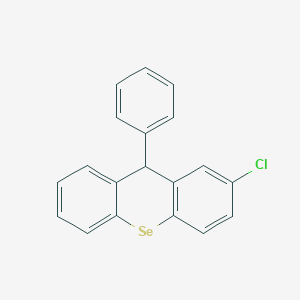
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
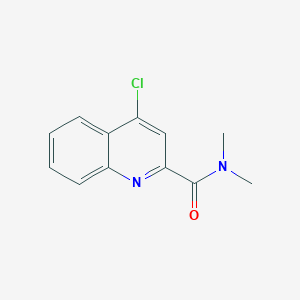
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
